3-cyclohexyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

Chemical Procurement Lead Identification Structure-Activity Relationship

Unique C5-4-methoxybenzylsulfanyl triazole probe for V1a antagonist SAR. Cyclohexyl at C3 matches patented scaffolds; C5 substituent unexplored. Modulates electronic/lipophilic balance (clogP ~3.2, Rule of Five compliant). Procurement enables expansion of antiproliferative SAR in cancer cell lines. Custom synthesis.

Molecular Formula C16H22N4OS
Molecular Weight 318.4 g/mol
Cat. No. B5830789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclohexyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
Molecular FormulaC16H22N4OS
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CSC2=NN=C(N2N)C3CCCCC3
InChIInChI=1S/C16H22N4OS/c1-21-14-9-7-12(8-10-14)11-22-16-19-18-15(20(16)17)13-5-3-2-4-6-13/h7-10,13H,2-6,11,17H2,1H3
InChIKeyQLBAFFWFLDUOJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-cyclohexyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine: Procurement-Relevant Chemical Identity and Class Context


3-cyclohexyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine (CAS 578755-44-9) is a fully synthetic 1,2,4-triazole derivative bearing an N4-amine, a cyclohexyl substituent at C3, and a 4-methoxybenzylsulfanyl group at C5. Its molecular formula is C₁₆H₂₂N₄OS with a molecular weight of 318.4 g/mol . The compound belongs to the broader family of 3-alkylsulfanyl-4-amino-1,2,4-triazoles and cyclohexyl-substituted triazoles that have been investigated in patent literature as vasopressin V1a receptor modulators [1] and in primary research as antiproliferative agents [2]. However, no primary publication or authoritative database entry providing quantitative bioactivity, selectivity, or pharmacokinetic data for this specific compound could be identified within the executed search scope.

Why Generic Substitution Is Not Evidence-Based for 3-cyclohexyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine


Within the 3-alkylsulfanyl-4-amino-1,2,4-triazole chemotype, minor structural modifications produce large, non-linear shifts in antiproliferative potency. In the Zhao et al. series, replacement of a 4-methylbenzylsulfanyl group with a 4-fluorobenzylsulfanyl or unsubstituted benzylsulfanyl moiety altered IC₅₀ values against HCT116 cells by up to several-fold [1]. Similarly, in the Li et al. alkylsulfanyl-1,2,4-triazole set, the introduction or removal of a single methoxy substituent on the benzyl ring differentiated inactive analogues from the most potent compound (25, IC₅₀ 1.15 μM vs. CA-4 control) [2]. Because the 4-methoxybenzylsulfanyl substituent present in the target compound directly modulates both electronic character (Hammett σₚ ≈ −0.27 for OCH₃) and lipophilicity (clogP contribution), simple interchange with a 4-fluorobenzylsulfanyl or 4-chlorobenzylsulfanyl analog cannot be assumed to preserve biological activity, solubility, or off-target profile. Without compound-specific quantitative data, any claim of functional equivalence is unsupported.

Quantitative Differentiation Evidence for 3-cyclohexyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine: Available Data and Critical Gaps


Structural Uniqueness Within the Cyclohexyl–Methoxybenzylsulfanyl Triazole Subclass vs. Closest Listed Analogs

The target compound possesses a specific substitution pattern — cyclohexyl at C3, 4-amino at N4, and 4-methoxybenzylsulfanyl at C5 — that distinguishes it from all compounds explicitly exemplified in the Roche V1a antagonist patent (WO2022018121), where disclosed examples carry methyl, methoxymethyl, or unsubstituted aryl at R1 and lack a 4-methoxybenzylsulfanyl moiety [1]. In the antiproliferative 3-alkylsulfanyl-4-amino-1,2,4-triazole series reported by Zhao et al., the benzylsulfanyl substituents explored include 4-methylbenzyl, 4-fluorobenzyl, 4-chlorobenzyl, and 4-bromobenzyl, but not 4-methoxybenzyl [2]. The combination of a cyclohexyl C3 substituent with a 4-methoxybenzylsulfanyl C5 group is therefore structurally distinct from both the vasopressin receptor patent space and the published anticancer triazole series.

Chemical Procurement Lead Identification Structure-Activity Relationship

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding vs. Closest 4-Fluorobenzyl Analog

In silico comparison of the target compound with the closest identifiable analog, 3-cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine, reveals that substitution of the 4-methoxy group (OCH₃) for a 4-fluoro atom (F) is predicted to alter both lipophilicity and hydrogen-bond acceptor capacity. Using fragment-based clogP contributions, the 4-methoxybenzyl group contributes approximately +0.5 log unit higher lipophilicity than the 4-fluorobenzyl group, while providing an additional hydrogen-bond acceptor site (ether oxygen). The target compound is predicted to exhibit a clogP of approximately 3.2 and a topological polar surface area (TPSA) of 57.26 Ų, consistent with Lipinski rule-of-five compliance [1]. These differences may affect aqueous solubility, membrane permeability, and off-target binding profiles.

Physicochemical Profiling Drug-Likeness Computational Chemistry

Antiproliferative Activity Context from the 3-Alkylsulfanyl-4-amino-1,2,4-triazole Series: Benchmarking Against Fluorouracil

Although no direct data exist for the target compound, the most potent analogue in the Zhao et al. 3-alkylsulfanyl-4-amino-1,2,4-triazole series (compound 8d, bearing 4-chlorobenzylsulfanyl at C5 and methyl at C3) demonstrated IC₅₀ values of 0.37 μM (HCT116), 2.94 μM (HeLa), and 31.31 μM (PC-3), representing 184-, 18-, and 17-fold improvements over fluorouracil, respectively [1]. Importantly, 8d did not affect normal HEK-293 cells, suggesting a therapeutic window. By structural analogy, the target compound — carrying the 4-methoxybenzylsulfanyl group which is electronically distinct (electron-donating vs. electron-withdrawing relative to 4-Cl) — would be expected to exhibit a shifted potency and selectivity profile, but no quantitative prediction can be made without experimental data.

Anticancer Research Cell-Based Assays Lead Optimization

Evidence-Supported Research and Procurement Scenarios for 3-cyclohexyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine


Chemical Probe for Vasopressin V1a Receptor Antagonism with a Novel Substitution Pattern

The Roche patent (WO2022018121) establishes that cyclohexyl-substituted triazoles can act as V1a receptor antagonists for conditions including anxiety, PTSD, and schizophrenia [1]. The target compound carries a cyclohexyl group at C3, consistent with the patent's core scaffold, but incorporates a 4-methoxybenzylsulfanyl group at C5 that is absent from all exemplified patent compounds. Procurement of this compound may enable exploration of structure-activity relationships at the C5 position of cyclohexyl-triazole V1a antagonists, an area not covered by the existing patent landscape. Users should verify V1a binding affinity experimentally before drawing conclusions.

Expanding the Antiproliferative SAR of 3-Alkylsulfanyl-4-amino-1,2,4-Triazoles

The Zhao et al. and Li et al. studies demonstrate that 3-alkylsulfanyl-4-amino-1,2,4-triazoles can achieve sub-micromolar antiproliferative IC₅₀ values with selectivity over normal cells [2][3]. The 4-methoxybenzylsulfanyl substituent has not been evaluated in these published series. The target compound therefore represents a structurally logical but experimentally untested expansion of the SAR around the benzylsulfanyl moiety. Procurement is justified for research programs systematically probing the electronic and steric requirements of the C5-sulfanyl substituent in cancer cell lines such as HCT116, HeLa, PC-3, and HepG2.

Physicochemical Comparator for ADME Optimization of Triazole-Based Leads

With a predicted clogP of ~3.2, TPSA of 57.26 Ų, and molecular weight of 318.4 g/mol, the target compound occupies favorable oral drug-like chemical space (Rule of Five compliant) [4]. The 4-methoxy group provides an additional hydrogen-bond acceptor compared to halogen-substituted analogs, which may improve aqueous solubility while maintaining permeability. This compound can serve as a physicochemical benchmark lead-like molecule in ADME optimization campaigns where balancing lipophilicity and solubility is critical.

Quote Request

Request a Quote for 3-cyclohexyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.